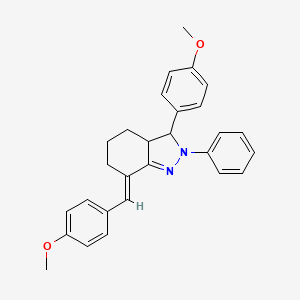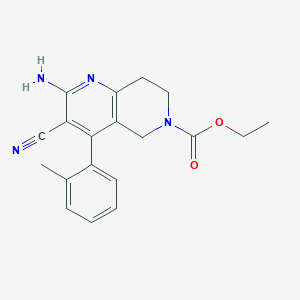![molecular formula C19H22ClN3O B5258243 N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5258243.png)
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Vue d'ensemble
Description
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C19H22ClN3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Another study mentions the role of similar compounds as D4 dopamine receptor ligands , indicating potential activity in the central nervous system.
Mode of Action
For instance, certain derivatives have shown inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition ofMycobacterium tuberculosis H37Ra , suggesting potential interference with the biochemical pathways of this bacterium .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular effects . Additionally, certain derivatives have been found to act as D4 dopamine receptor ligands , indicating potential effects in the central nervous system.
Action Environment
One study mentions that cultures were kept at37 °C in a humidified incubator in an environment of 5% CO2 , suggesting that these conditions could potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, suggesting that it may interact with enzymes or proteins involved in the metabolism of this bacterium .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit anticonvulsant activity in animal models of epilepsy, suggesting that it may influence neuronal cell function .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It has been suggested that this compound may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It has been suggested that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chlorophenylpiperazine with benzyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles like halides or amines
Applications De Recherche Scientifique
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical research .
Comparaison Avec Des Composés Similaires
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine moiety and exhibits similar biological activities.
Indole derivatives: These compounds share some pharmacological properties with this compound, including antiviral and anticancer activities.
This compound stands out due to its unique combination of a benzyl group and a 3-chlorophenylpiperazine moiety, which contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHEJVCPNHYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328788 | |
| Record name | N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896239-71-7 | |
| Record name | N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5258164.png)
![2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5258166.png)
![[4-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5258174.png)
![3-(4-fluorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5258188.png)
![N,N-dimethyl-2-(4-pyridinyl)-7-[3-(3-pyridinyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5258196.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5258199.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-methylbutanamide](/img/structure/B5258202.png)
![4-benzyl-5-[1-(cyclobutylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5258207.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5258209.png)


![3-amino-N-[3-(1,3-benzothiazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5258223.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5258235.png)
![3-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5258259.png)
